2-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol
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Overview
Description
2-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol is a complex organic compound that features a nitro group, a phenolic hydroxyl group, and a fluorinated alkyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol typically involves multiple stepsThe reaction conditions often require the use of strong acids, such as nitric acid, and controlled temperatures to ensure selective nitration .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups at the phenolic position .
Scientific Research Applications
2-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenolic hydroxyl group can form hydrogen bonds with target molecules. The fluorinated alkyl ether group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
2-nitrophenol: A simpler analog with a nitro group and a phenolic hydroxyl group.
4-nitrophenol: Another analog with the nitro group in the para position relative to the hydroxyl group.
2,4-dinitrophenol: Contains two nitro groups and is known for its use as a metabolic uncoupler.
Uniqueness
2-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol is unique due to the presence of the fluorinated alkyl ether group, which imparts distinct physicochemical properties.
Properties
Molecular Formula |
C18H12F8N2O4 |
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Molecular Weight |
472.3 g/mol |
IUPAC Name |
2-nitro-6-[[2-(2,2,3,3,4,4,5,5-octafluoropentoxy)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C18H12F8N2O4/c19-15(20)17(23,24)18(25,26)16(21,22)9-32-13-7-2-1-5-11(13)27-8-10-4-3-6-12(14(10)29)28(30)31/h1-8,15,29H,9H2 |
InChI Key |
JHXWBKMECBAIDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=C(C(=CC=C2)[N+](=O)[O-])O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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